4-(4-Fluorophenyl)-2-methylphenol

Lipophilicity Drug-likeness Permeability

Researchers sourcing fluorinated biphenyl phenols for CNS lead optimization often face inconsistent LogP profiles when substituting generic analogs. 4-(4-Fluorophenyl)-2-methylphenol (CAS 22494-35-5) delivers a defined scaffold: • LogP 3.5-3.7 & TPSA 20.23 Ų - predictive BBB permeability • para-F + ortho-Me - reproducible electronic/steric control in oxidative coupling • 96% purity, ambient shipping - reliable supply vs. custom synthesis

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 22494-35-5
Cat. No. B1342844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-methylphenol
CAS22494-35-5
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O
InChIInChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3
InChIKeyFNMIEFSTWXHDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-2-methylphenol Physicochemical Profile


4-(4-Fluorophenyl)-2-methylphenol (CAS 22494-35-5, synonym 4'-fluoro-3-methyl-[1,1'-biphenyl]-4-ol) is a fluorinated biphenyl phenolic building block with molecular formula C₁₃H₁₁FO and molecular weight 202.22 g·mol⁻¹ . Computed drug-likeness and permeability descriptors include a topological polar surface area (TPSA) of 20.23 Ų and a consensus LogP (XLogP3) of 3.7, consistent with moderate lipophilicity and favorable membrane partitioning potential . The compound contains a single hydrogen bond donor (phenolic –OH) and two hydrogen bond acceptors, with one rotatable bond bridging the biphenyl scaffold, offering a balance of conformational rigidity and synthetic versatility .

1
Fluorinated biphenyl building block for MedChem campaigns
2
Moderate lipophilicity (reported LogP ~3.5–3.7) for membrane partitioning studies
3
Single rotatable bond supports conformational-rigidity vs. versatility trade-off

4-(4-Fluorophenyl)-2-methylphenol Substitution Failure


The combination of a para-fluorine substituent on the distal phenyl ring, an ortho-methyl group on the phenolic ring, and the biphenyl linkage in 4-(4-fluorophenyl)-2-methylphenol creates a distinct electronic and steric microenvironment that is not replicated by simpler mono‑phenyl phenols (e.g., 4-fluoro-2-methylphenol) or non‑fluorinated biphenyl analogs (e.g., 4-(4-chlorophenyl)-2-methylphenol). The electron‑withdrawing fluorine modulates the acidity of the phenolic –OH and influences oxidative coupling reactivity, while the methyl group introduces steric hindrance that can direct regioselectivity in further functionalization . Critically, the computed LogP of 3.50672 for this compound is substantially higher than that of 4-fluoro-2-methylphenol (LogP ≈ 1.84–2.23) [1], indicating a markedly different lipophilicity profile that will affect solubility, membrane permeability, and partitioning behavior in any downstream application. Therefore, generic substitution without verifying these key physicochemical parameters risks altering reaction outcomes, biological activity, or material properties.

4-Fluoro-2-methylphenol mono-phenyl analog
Lipophilicity profile may shift markedly (ΔLogP ≈ +1.5 to +1.9); downstream partitioning and permeability may not transfer directly.
4-(4-Chlorophenyl)-2-methylphenol chloro analog
Halogen electronegativity difference (F vs. Cl) can alter hydrogen-bond acceptor character and crystal packing, requiring SAR review.
4-(4-Fluorophenyl)phenol des-methyl analog
Absence of ortho-methyl group may affect steric directing effects in coupling reactions and could shift melting-point-dependent handling behavior.

4-(4-Fluorophenyl)-2-methylphenol Comparative Evidence


LogP vs. 4-Fluoro-2-methylphenol

The consensus octanol-water partition coefficient (LogP) of 4-(4-fluorophenyl)-2-methylphenol, computed as XLogP3 = 3.7 or LogP = 3.50672 , is significantly higher than the reported LogP range of 4-fluoro-2-methylphenol (1.84–2.23) [1]. This difference of approximately 1.5–1.9 log units translates to roughly a 30- to 80-fold theoretical increase in lipophilicity, directly impacting membrane permeability and organic-phase partitioning.

LogP vs. 4-Fluoro-2-methylphenol
Reported
ΔLogP ≈ +1.5 to +1.9 Target XLogP3 = 3.7; LogP = 3.50672 Comparator LogP = 1.84–2.23
Reported lipophilicity context: two compounds are not interchangeable for permeability assays.
In silico prediction; data to verify experimentally.
Lipophilicity Drug-likeness Permeability

Polar Surface Area vs. 4-Chlorophenyl Analog

The topological polar surface area (TPSA) of 4-(4-fluorophenyl)-2-methylphenol is 20.23 Ų, with one hydrogen bond donor and two acceptors . In contrast, the chloro analog 4-(4-chlorophenyl)-2-methylphenol (CAS 1261916-91-9) exhibits a TPSA of 20.23 Ų as well, but with a larger molecular weight (218.68 g/mol vs. 202.22 g/mol) and a distinct halogen electronegativity profile that alters hydrogen bond acceptor strength .

Polar Surface Area vs. Chloro Analog
Context-dependent
TPSA identical: 20.23 Ų Target MW = 202.22 g/mol Chloro analog MW = 218.68 g/mol
Fluorine-specific electronic effects may influence protein-ligand interactions differently from chlorine.
Source review: TPSA in silico; no direct binding data.
Polar surface area Oral bioavailability CNS penetration

Rotatable Bond Count vs. Des-Methyl Analog

4-(4-Fluorophenyl)-2-methylphenol has one rotatable bond (the biphenyl C–C linkage) , while the des-methyl analog 4-(4-fluorophenyl)phenol (CAS 324-94-7) also has one rotatable bond but lacks the ortho-methyl group, resulting in a lower molecular weight (188.20 g/mol) and a higher melting point (152 °C) [1]. The presence of the methyl group in the target compound is expected to reduce crystal packing efficiency, likely leading to a lower melting point and potentially different solubility in organic solvents, although experimental melting point data for the target compound are not publicly available.

Rotatable Bond Count vs. Des-Methyl Analog
Data to verify
Rotatable bonds = 1 each Target MW = 202.22 g/mol; Heavy atoms = 15 Comparator MW = 188.20 g/mol; mp = 152 °C
Ortho-methyl may lower melting point and aid formulation handling vs. des-methyl analog.
Target experimental melting point not publicly available.
Conformational entropy Ligand efficiency Crystallinity

4-(4-Fluorophenyl)-2-methylphenol Applications


Fluorinated Building Block for MedChem SAR

The substantially higher LogP of 4-(4-fluorophenyl)-2-methylphenol (3.5–3.7) relative to simple fluorophenols (LogP ≈ 1.8–2.2) positions it as a preferred intermediate for lead optimization programs targeting hydrophobic binding pockets or central nervous system (CNS) penetration, where increased lipophilicity is correlated with improved blood-brain barrier permeability . Its computed TPSA of 20.23 Ų further supports potential oral bioavailability.

Liquid Crystal Intermediate

The para-fluorine substitution pattern on the biphenyl scaffold of 4-(4-fluorophenyl)-2-methylphenol is consistent with structural motifs used in fluorinated oligophenyl liquid crystal materials, where the strong electronegativity of fluorine contributes to high dielectric anisotropy and favorable mesophase behavior . The ortho-methyl group may further modulate viscosity. Direct procurement of this specific fluorinated intermediate avoids the time and cost of custom synthesis from less differentiated precursors.

Oxidative Coupling Substrate

The free phenolic –OH group in 4-(4-fluorophenyl)-2-methylphenol enables direct use in laccase-catalyzed or transition-metal-mediated oxidative coupling reactions to generate covalent grafts or extended biaryl structures for surface modification and advanced material applications . The ortho-methyl group provides a steric directing element that can influence coupling regioselectivity compared to unsubstituted phenol analogs.

Model Compound for ADMET Profiling

With its well-defined computed descriptors (LogP, TPSA, HBD/HBA), 4-(4-fluorophenyl)-2-methylphenol serves as a representative model compound for cheminformatics studies investigating the impact of fluorine substitution on drug-likeness parameters . Its unique combination of a biphenyl core, a single fluorine, a methyl group, and a free phenol enables systematic comparisons against halogen-swapped or methyl-deleted analogs in QSAR model validation.

Application
Selection Property
Validation Focus
Fluorinated Building Block for MedChem SAR
Reported LogP range and TPSA for permeability context
Partition coefficient verification; target-engagement assay interpretation
Liquid Crystal Intermediate Research
Para-fluorine biphenyl scaffold with ortho-methyl steric element
Dielectric anisotropy and mesophase behavior review
Oxidative Coupling Substrate
Free phenolic –OH with steric directing ortho-methyl group
Regioselectivity outcome in laccase or metal-mediated systems
Model Compound for ADMET Profiling
Computed drug-likeness descriptors (LogP, TPSA, HBD/HBA)
QSAR model validation; halogen-swapped analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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